molecular formula C6H11NO B15381909 1-(Azetidin-2-YL)cyclopropan-1-OL

1-(Azetidin-2-YL)cyclopropan-1-OL

Cat. No.: B15381909
M. Wt: 113.16 g/mol
InChI Key: FJYJYUOYPLVOTR-UHFFFAOYSA-N
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Description

1-(Azetidin-2-yl)cyclopropan-1-ol (CAS 1781584-17-5) is a high-purity chemical intermediate featuring a fused azetidine-cyclopropanol structure. This compound has a molecular formula of C 6 H 11 NO and a molecular weight of 113.16 g/mol . Its unique rigid, three-dimensional structure makes it a valuable scaffold in medicinal chemistry for exploring spatially defined interactions with biological targets . This compound is a key synthetic intermediate in pharmaceutical research. Structural analogs containing the azetidine and cyclopropane motifs are investigated as potential therapeutics, including as SHP2 inhibitors for oncology research and as chiral ligands for nicotinic acetylcholine receptors (nAChRs) in neuroscience studies . The cyclopropane ring acts as a rigid spacer that can optimize the molecule's geometry for enhanced binding affinity and selectivity . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care; it may be classified with the signal word "Danger" and hazard statement H314, indicating that it causes severe skin burns and eye damage . For optimal stability, the product should be stored sealed in a dry environment, protected from light, and at a cool temperature of 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1-(azetidin-2-yl)cyclopropan-1-ol

InChI

InChI=1S/C6H11NO/c8-6(2-3-6)5-1-4-7-5/h5,7-8H,1-4H2

InChI Key

FJYJYUOYPLVOTR-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2(CC2)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Azetidin 2 Yl Cyclopropan 1 Ol and Its Key Precursors

Strategies for the Construction of the Azetidine (B1206935) Moiety at C-2

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry. rsc.orgthieme-connect.denih.gov Its synthesis, particularly with substitution at the C-2 position, can be challenging due to significant ring strain, approximately 25.4 kcal/mol. rsc.org A variety of synthetic methods have been developed to overcome these challenges, ranging from classical cycloadditions to modern C-H activation techniques. rsc.orgmagtech.com.cn

Cycloaddition Reactions (e.g., [2+2] cycloadditions, ketene-imine cyclocondensation)

Cycloaddition reactions represent one of the most direct and widely utilized strategies for constructing the azetidine core.

The Staudinger synthesis , a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains a cornerstone for the synthesis of 2-azetidinones (β-lactams), which are valuable precursors to 2-substituted azetidines. mdpi.comresearchgate.net Discovered in 1907, this reaction is mechanistically complex but practically straightforward. mdpi.com The accepted mechanism involves a two-step process: a nucleophilic attack of the imine nitrogen on the ketene's sp-hybridized carbon to form a zwitterionic intermediate, followed by a conrotatory electrocyclization to yield the β-lactam ring. mdpi.comacs.org

Ketenes are often generated in situ from acyl chlorides and a tertiary amine. mdpi.com The stereochemical outcome of the Staudinger reaction is a critical aspect, with (E)-imines generally affording cis-β-lactams and (Z)-imines leading to trans-β-lactams. acs.org The reaction conditions, such as solvent and temperature, can be tuned to influence stereoselectivity. mdpi.com For instance, the synthesis of 3-phenoxy-azetidinones was achieved with complete cis-selectivity at -82 °C. mdpi.com

Another powerful cycloaddition is the aza Paternò-Büchi reaction , an intermolecular [2+2] photocycloaddition between an imine and an alkene. rsc.orgnih.gov Recent advancements utilize visible light and a photocatalyst to mediate this reaction under mild conditions. rsc.orgnih.gov This approach often proceeds via an energy transfer mechanism, where the photocatalyst excites the alkene to a triplet state, which then undergoes cycloaddition with the imine. nih.gov This method provides rapid access to highly functionalized azetidines and demonstrates good functional group tolerance. nih.gov

Table 1: Examples of Cycloaddition Reactions for Azetidin-2-one Synthesis

Reactants Reaction Type Conditions Product Yield Stereochemistry Citation
N-(chrysen-6-yl)imine + Ketenes from (+)-car-3-ene Staudinger Cycloaddition Microwave trans-Azetidinone High trans mdpi.comresearchgate.net
Enantiopure 1,3-dioxolan-4-yl)methanimine + 2-Benzyloxyacetyl chloride Staudinger Cycloaddition Triethylamine, room temp. cis-4-(1,3-dioxolan-4-yl)azetidin-2-one Good cis mdpi.comresearchgate.net
Imine + Phenoxyacetyl chloride Staudinger Cycloaddition -82 °C N-Boc-3-Phenoxy-azetidinone 21-77% cis mdpi.com
Oxime + Styrene Aza Paternò-Büchi Ir photocatalyst, blue light Functionalized Azetidine Good to Excellent - nih.govchemrxiv.org

Ring Contraction Approaches

Ring contraction of five-membered heterocycles, such as pyrrolidinones, offers an alternative and effective route to azetidine derivatives. magtech.com.cnacs.org A notable method involves the one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.orgnih.govorganic-chemistry.org

In this process, the N-sulfonylpyrrolidinone is first monobrominated at the α-position. acs.org Treatment with a nucleophile (e.g., alcohols, phenols) in the presence of a base like potassium carbonate triggers a ring-opening, forming an α-bromocarbonyl derivative with a γ-amide anion. thieme-connect.deacs.org This intermediate then undergoes an intramolecular SN2 cyclization, displacing the bromide to form the four-membered azetidine ring. acs.org This strategy is robust and allows for the efficient incorporation of various functional groups into the final α-carbonylated N-sulfonylazetidine product. acs.orgnih.gov The stereochemistry of the starting α-bromopyrrolidinone can influence the success of the reaction and the final product distribution. acs.org

Palladium-Catalyzed Amination and C-H Activation Methods for Azetidine Synthesis

Modern synthetic chemistry has seen the rise of palladium-catalyzed C-H activation as a powerful tool for forming C-N bonds. This strategy has been successfully applied to the synthesis of azetidines via intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.orgacs.orgnih.gov

This methodology typically employs a directing group, such as picolinamide (B142947) (PA), attached to an amine substrate. organic-chemistry.orgnih.gov The palladium catalyst selectively activates a γ-C(sp³)–H bond, leading to the formation of a palladacycle intermediate. organic-chemistry.org In the presence of an oxidant, a Pd(II)/Pd(IV) catalytic cycle is proposed, which culminates in reductive elimination to form the C-N bond and construct the azetidine ring. rsc.orgorganic-chemistry.org

These reactions are valued for their efficiency, often requiring low catalyst loadings and utilizing inexpensive reagents under mild conditions. organic-chemistry.orgacs.orgnih.gov They exhibit high functional group tolerance and can produce complex polycyclic scaffolds containing the azetidine moiety with predictable selectivity. organic-chemistry.orgacs.org For example, this method has been used to transform γ-C(sp³)–H bonds into C−N bonds with high diastereoselectivity. organic-chemistry.org

Table 2: Palladium-Catalyzed C-H Amination for Azetidine Synthesis

Substrate Directing Group Catalyst System Oxidant Product Yield Citation
Amine with γ-C(sp³)–H Picolinamide (PA) Pd(OAc)₂ PhI(OAc)₂ Azetidine High organic-chemistry.orgnih.gov
Aliphatic Amine Picolinamide (PA) Pd(OAc)₂ - Azabicyclic scaffold Good acs.org
Amino-alkyl substrate - Pd(II) Benziodoxole tosylate Functionalized Azetidine Good rsc.org

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all starting materials, are highly efficient for building molecular complexity. acs.orgnih.gov Several MCRs have been developed for the synthesis of functionalized azetidines.

One such example is a copper-catalyzed three-component reaction between terminal alkynes, sulfonyl azides, and carbodiimides, which produces 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields under mild, base-free conditions. organic-chemistry.orgacs.org The proposed mechanism involves a [2+2] cycloaddition. acs.org Another MCR exploits the strain-release functionalization of azabicyclobutanes (ABBs) via dual copper/photoredox catalysis to rapidly access azetidines with C3 all-carbon quaternary centers. thieme-connect.dethieme-connect.de Such one-pot procedures are powerful tools in modern organic synthesis and drug discovery, offering significant advantages in terms of efficiency and atom economy. acs.org

Strategies for the Construction of the Cyclopropane-1-ol Moiety

The cyclopropane (B1198618) ring is the smallest cycloalkane, and its high ring strain makes it a challenging yet synthetically valuable target. wikipedia.orgmasterorganicchemistry.com The synthesis of a cyclopropanol (B106826), as seen in the target molecule, typically involves the cyclopropanation of a suitable precursor.

Cyclopropanation Reactions (e.g., Simmons-Smith, diazo compounds, ylides)

Simmons-Smith Reaction: This is a classic and widely used method for converting alkenes into cyclopropanes. wikipedia.orgwikipedia.org The reaction typically involves an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.orgorganicchemistrytutor.com The reaction is a cheletropic process where the methylene (B1212753) group is delivered to both carbons of the alkene simultaneously, resulting in a stereospecific syn-addition where the stereochemistry of the alkene is preserved in the cyclopropane product. wikipedia.orgorganicchemistrytutor.com A significant advantage of the Simmons-Smith reaction is its broad functional group tolerance. The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) instead of the zinc-copper couple, often provides improved reactivity. wikipedia.orgmdpi.com In the context of synthesizing cyclopropanols, the Simmons-Smith cyclopropanation of allylic alcohols is a well-established and efficient method. mdpi.com

Diazo Compounds: The reaction of alkenes with carbenes generated from diazo compounds is another fundamental approach to cyclopropanation. wikipedia.orgmasterorganicchemistry.com The simplest method involves the decomposition of diazomethane (B1218177) (CH₂N₂), often photochemically or thermally, to generate methylene carbene, which then adds to an alkene. masterorganicchemistry.com A more controlled approach involves the metal-catalyzed decomposition of diazo compounds, such as ethyl diazoacetate, using catalysts based on copper, rhodium, or palladium. nih.gov For instance, copper-catalyzed alkynyl carbene transfer reactions from alkynyl diazoacetates can yield alkynyl cyclopropane carboxylates. organic-chemistry.org This method allows for the formation of more substituted cyclopropanes.

Ylides (Corey-Chaykovsky Reaction): While not explicitly a cyclopropanation of a simple alkene, the Corey-Chaykovsky reaction provides a route to cyclopropanes from α,β-unsaturated carbonyl compounds using sulfur ylides, such as dimethylsulfoxonium methylide. This reaction involves the 1,4-conjugate addition of the ylide to the enone system, followed by an intramolecular ring-closing displacement to form the cyclopropane ring. This method is complementary to carbene-based approaches and is particularly useful for creating cyclopropyl (B3062369) ketones, which can be subsequently reduced to the desired cyclopropanol.

Table 3: Comparison of Major Cyclopropanation Methods

Method Reagent(s) Key Features Stereochemistry Citation
Simmons-Smith CH₂I₂, Zn-Cu couple (or Et₂Zn) Forms a zinc carbenoid; wide functional group tolerance. Stereospecific syn-addition. wikipedia.orgorganicchemistrytutor.com
Diazo Compounds R-CHN₂, often with a metal catalyst (Cu, Rh) Generates a carbene; can be hazardous (diazomethane); metal catalysis allows for control and asymmetric synthesis. Stereospecific syn-addition. wikipedia.orgmasterorganicchemistry.com
Corey-Chaykovsky Sulfur ylide (e.g., (CH₃)₂S(O)CH₂) Used with α,β-unsaturated carbonyls; forms cyclopropyl ketones. Nucleophilic addition followed by intramolecular SN2. wikipedia.org

Intramolecular Ring-Forming Reactions

The construction of the azetidine ring is a critical step in the synthesis of the target molecule. Intramolecular cyclization reactions are among the most powerful methods for forming this four-membered heterocycle. nih.gov

A primary strategy involves the intramolecular SN2 reaction of a γ-amino alcohol derivative. rsc.org In this approach, a nitrogen atom attacks a carbon atom bearing a suitable leaving group (e.g., halide, mesylate, or tosylate) at the γ-position. For instance, the cyclization of N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to produce the corresponding 2-(trifluoromethyl)azetidine. rsc.org The electron-withdrawing nature of the substituent can necessitate strong bases to effect the ring closure. rsc.org

Another effective method is the intramolecular aminolysis of epoxides. The base-induced cyclization of enantiopure N-tert-butylsulfonyl(2-aminoalkyl)oxiranes can lead to either 2-(hydroxymethyl)azetidines or pyrrolidin-3-ols, depending on the reaction conditions, highlighting the competition between 4-exo-tet and 5-endo-tet cyclizations. nih.govresearchgate.net More recently, lanthanide(III) triflates, such as La(OTf)₃, have emerged as potent catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This method proceeds in high yields, tolerates various functional groups, and effectively promotes the desired C3-selective ring opening to form the azetidine ring. nih.govfrontiersin.org

Gold-catalyzed reactions also provide a modern entry to azetidine rings. A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, for example, generates reactive α-oxo gold carbene intermediates that undergo intramolecular N-H insertion to furnish chiral azetidin-3-ones. nih.gov This strategy offers a flexible route to functionalized azetidines that can serve as precursors to the target molecule. nih.gov

Table 1: Comparison of Catalysts for Intramolecular Aminolysis of Epoxy Amine 1aa

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%) of Azetidine 2aa
1 La(OTf)₃ (15) DCE Reflux 2.5 81
2 Sc(OTf)₃ (15) DCE Reflux 2.5 75
3 Yb(OTf)₃ (15) DCE Reflux 2.5 68
4 La(OTf)₃ (15) Benzene Reflux 2.5 65
5 La(OTf)₃ (15) MeCN Reflux 2.5 78 (incomplete conversion)

Data sourced from optimization studies on La(OTf)₃-catalyzed azetidine synthesis. nih.gov

Geminal Dialkylation and Related Cyclopropane Syntheses

The formation of the 1,1-disubstituted cyclopropane ring is the second key structural challenge. Geminal dialkylation of an active methylene compound is a classic approach, often utilizing 1,2-dihaloethane, though the carcinogenicity of this reagent is a significant drawback. researchgate.net

Modern cyclopropanation methods offer more versatile and safer alternatives. A powerful strategy involves the reaction of alkenes with carbene precursors. For example, the copper(I) iodide-catalyzed reaction of a highly fluorinated diazo reagent, diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate, with terminal alkenes provides access to cyclopropanes bearing geminal trifluoromethyl and difluoromethylphosphonate groups. nih.govbeilstein-journals.org This highlights the potential of using a suitably substituted diazo compound to react with an alkene precursor to form the desired cyclopropane ring.

An innovative electrochemical approach enables the formal coupling of carbon pronucleophiles with unactivated alkenes. researchgate.net This method utilizes dicationic adducts generated from the electrolysis of thianthrene (B1682798) in the presence of an alkene. These dielectrophiles then react with methylene pronucleophiles to form cyclopropanes with high diastereoselectivity and scalability. researchgate.net To synthesize a precursor for 1-(azetidin-2-yl)cyclopropan-1-ol, one could envision a reaction between an alkene and a pronucleophile containing a protected carbonyl group, which could be later converted to the tertiary alcohol.

Another relevant strategy is the diastereoselective installation of substituents onto a pre-formed cyclopropane ring. This can be achieved via the formal nucleophilic substitution of bromocyclopropanes, which proceeds through a highly reactive cyclopropene (B1174273) intermediate followed by nucleophilic addition. ku.edu This method allows for the controlled construction of multiple stereocenters on the cyclopropane ring. ku.edu

Convergent and Divergent Synthetic Routes to this compound

The assembly of the final target molecule can be approached through either convergent or divergent strategies.

A convergent synthesis would involve the preparation of two key fragments—an azetidine-containing piece and a cyclopropane-containing piece—which are then coupled in a late-stage reaction. For example, a protected 2-lithioazetidine could be generated and reacted with a cyclopropanone (B1606653) derivative. Alternatively, a Grignard or organolithium reagent derived from a protected 1-bromocyclopropanol could be added to a protected azetidine-2-carboxaldehyde. This approach allows for flexibility and optimization of the synthesis of each fragment independently.

A divergent synthesis would begin with a common scaffold that is elaborated to generate the final product. A potential route could start from a functionalized azetidine, such as N-protected azetidine-2-carbonitrile. nih.gov The nitrile could be reduced to an aldehyde, which then serves as the branching point. Reaction of the aldehyde with the ylide derived from (chloromethyl)triphenylphosphonium chloride followed by treatment with n-butyllithium could generate a cyclopropylidene intermediate, which upon reaction with water or another oxygen source could form the cyclopropanol. Alternatively, the aldehyde could undergo a Kulinkovich-type reaction to form the cyclopropanol directly. This divergent approach is efficient as it builds complexity from a common, readily accessible intermediate. rsc.org

Stereoselective and Enantioselective Synthesis of this compound

The target molecule possesses two stereocenters: one at the C2 position of the azetidine ring and one at the C1 position of the cyclopropane ring. Controlling the absolute and relative stereochemistry at these centers is crucial.

Enantioselective synthesis can be achieved by using chiral starting materials or chiral catalysts. The synthesis of the azetidine ring can be rendered stereoselective by starting from chiral precursors, such as amino acids or chiral γ-amino alcohols. nih.gov For example, base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes allows for the stereospecific formation of 2-(hydroxymethyl)azetidines. nih.gov Catalytic asymmetric methods, such as the enantioselective azomethine ylide (1,3)-dipolar cycloaddition, can establish the stereochemistry of the azetidine ring early in the synthesis. nih.gov

For the cyclopropane moiety, stereoselectivity can be introduced during its formation. Asymmetric cyclopropanation of alkenes using chiral catalysts is a well-established field. ku.edu Tandem 1,4-addition-aldol reactions have been used to create chiral substituted cyclopentanones, a strategy that could be adapted for cyclopropane synthesis. scispace.com For a pre-existing prochiral center, a diastereoselective reaction can be used. For instance, the addition of a cyclopropyl organometallic reagent to a chiral N-protected azetidine-2-carboxaldehyde could proceed with high diastereoselectivity, controlled by the existing stereocenter on the azetidine ring (substrate control).

Table 2: Examples of Stereoselective Reactions for Heterocycle Synthesis

Reaction Type Key Reagent/Catalyst Product Type Stereoselectivity Reference
Gold-Catalyzed Oxidative Cyclization Et₃PAuNTf₂ Chiral Azetidin-3-one >98% e.e. nih.gov
Base-Induced Oxirane Cyclization NaH Chiral 2-(Hydroxymethyl)azetidine Stereospecific nih.gov
Tandem 1,4-Addition-Aldol Cu(OTf)₂ / Chiral Phosphoramidite trans-Substituted Cyclopentanone >95:5 d.r., up to 94% e.e. scispace.com
Azomethine Ylide Cycloaddition Chiral Catalyst Enantioenriched Pyrrolidine High e.e. and d.r. nih.gov

Protecting Group Strategies and Deprotection Methodologies

The synthesis of this compound involves at least two functional groups requiring protection: the secondary amine of the azetidine ring and the tertiary alcohol of the cyclopropanol. The selection of protecting groups is critical and ideally should follow an orthogonal strategy, allowing for the selective removal of one group in the presence of the other. organic-chemistry.org

Amine Protection: The azetidine nitrogen is nucleophilic and requires protection during many synthetic transformations, such as organometallic additions. organic-chemistry.org

Boc (tert-butoxycarbonyl): Widely used, stable to many nucleophilic and hydrogenolysis conditions, but readily removed with strong acids like trifluoroacetic acid (TFA). synarchive.com

Cbz (carboxybenzyl): Stable to acidic and basic conditions but is removed by catalytic hydrogenolysis. libretexts.org

Sulfonyl groups (e.g., t-butanesulfonyl, Ts): Very robust groups. The t-butanesulfonyl group is particularly useful in chiral syntheses starting from sulfinimines and can be removed under acidic conditions. nih.gov

Alcohol Protection: The tertiary cyclopropanol is sensitive and may require protection, especially if subsequent steps involve acidic or basic conditions.

Silyl ethers (e.g., TMS, TBDMS, TIPS): A versatile class of protecting groups with a wide range of stabilities. Trimethylsilyl (TMS) is easily cleaved, while tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) offer greater stability and are typically removed using fluoride (B91410) sources like TBAF. synarchive.comlibretexts.org

Benzyl (Bn): A robust group installed under basic conditions and removed by hydrogenolysis, making it orthogonal to an acid-labile Boc group. libretexts.org

An effective orthogonal strategy could involve protecting the azetidine nitrogen with a Boc group and the cyclopropanol oxygen as a TBDMS ether. The TBDMS group could be selectively removed with TBAF, leaving the Boc group intact. Conversely, the Boc group could be removed with TFA, leaving the TBDMS ether untouched. organic-chemistry.org

Process Chemistry Considerations and Scalability for this compound Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires consideration of cost, safety, efficiency, and environmental impact.

Reagent and Catalyst Selection: For large-scale synthesis, expensive reagents and catalysts, particularly those based on precious metals like gold or palladium, should be used in catalytic amounts with high turnover numbers or be recyclable. nih.govscispace.com The use of toxic and potentially explosive intermediates, such as diazo compounds, should be avoided or handled with extreme care, possibly using flow chemistry to minimize the amount present at any given time. nih.gov Copper-catalyzed reactions are often preferred due to the lower cost and toxicity of copper compared to other transition metals. nih.gov

Scalability of Reactions: Reactions that are robust and high-yielding are preferred. The development of a multi-gram scale synthesis of functionalized azetidines demonstrates the potential for scaling up precursor synthesis. nih.gov Electrochemical methods are inherently scalable and can offer a safer and more sustainable alternative to traditional redox reactions. researchgate.net

Purification: Purification by column chromatography is common in the lab but is costly and generates significant waste on a large scale. Developing routes where intermediates and the final product can be isolated and purified by crystallization or distillation is highly advantageous.

Flow Chemistry: Continuous flow synthesis offers significant advantages for scalability and safety. rsc.org Telescoped reactions, where the output of one reactor flows directly into the next without intermediate workup and purification, can dramatically improve process efficiency. A flow-based synthesis of cyclopropylamines has been demonstrated, showcasing the potential of this technology for producing key fragments of the target molecule. rsc.org

Chemical Reactivity and Mechanistic Transformations of 1 Azetidin 2 Yl Cyclopropan 1 Ol

Ring-Opening Reactions of the Azetidine (B1206935) Heterocycle

The azetidine ring in 1-(azetidin-2-yl)cyclopropan-1-ol is susceptible to ring-opening reactions through several pathways, primarily driven by the relief of ring strain. These reactions typically involve the cleavage of one of the C-N bonds.

Nucleophilic Ring-Opening of the Azetidine Ring

The nitrogen atom of the azetidine ring can be rendered electrophilic through protonation or alkylation, forming an azetidinium ion. This activation facilitates the attack by a nucleophile, leading to the opening of the four-membered ring. The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the azetidine ring. In most cases, the nucleophile will attack the less sterically hindered carbon atom. For this compound, this would likely be the C4 position. The reaction proceeds via an SN2 mechanism, resulting in a stereoselective and regioselective formation of a functionalized linear amine.

A variety of nucleophiles can be employed in these reactions, including halides, amines, and thiols. The general mechanism for the nucleophilic ring-opening of an activated azetidine is depicted below:

Table 1: Representative Nucleophilic Ring-Opening of Activated Azetidines

Activating AgentNucleophileProduct TypeReference
H+ (from HCl)Cl-γ-Chloroamine
CH3II-γ-Iodoamine
Lewis AcidsAlcohols1,3-Amino ether

This table presents representative examples of nucleophilic ring-opening reactions of azetidine derivatives and is intended for illustrative purposes.

Electrophilic Activation and Rearrangements

Electrophilic activation of the azetidine nitrogen is a key step in initiating ring-opening reactions. Besides simple protonation or alkylation, more complex electrophiles can lead to subsequent rearrangements. For instance, treatment with a strong acid could lead to the formation of an azetidinium ion, which, in the absence of a strong external nucleophile, might undergo rearrangement or fragmentation, potentially involving the adjacent cyclopropyl (B3062369) group. The stability of the azetidine ring is significantly decreased upon N-protonation or N-acylation, making it more susceptible to ring-opening.

Strain-Release Driven Reactivity

The inherent ring strain of the azetidine ring is a significant thermodynamic driving force for its reactions. This strain is estimated to be approximately 26 kcal/mol. Any reaction that leads to the opening of the four-membered ring will be energetically favorable due to the release of this strain. This principle is harnessed in various synthetic methodologies to construct more complex acyclic or larger cyclic structures. In the context of this compound, this inherent strain makes the azetidine ring a reactive handle that can be selectively opened under specific conditions.

Reactions Involving the Cyclopropane (B1198618) Ring System

The cyclopropane ring in this compound is also a site of high reactivity due to its significant ring strain, which is approximately 27.5 kcal/mol. This strain manifests in the unusual bonding of the cyclopropane, where the C-C bonds have a higher p-character than typical alkanes, giving them some resemblance to a double bond.

Cleavage and Rearrangement Reactions of the Cyclopropane

The C-C bonds of the cyclopropane ring can be cleaved under various conditions, including treatment with electrophiles, transition metals, or through radical pathways. The presence of the hydroxyl group on the cyclopropane ring can direct and facilitate certain cleavage reactions. For example, under acidic conditions, protonation of the hydroxyl group followed by the loss of water could generate a cyclopropyl cation, which is known to undergo rapid rearrangement to an allyl cation.

Donor-acceptor cyclopropanes are particularly prone to ring-opening reactions. In this compound, the azetidine ring and the hydroxyl group can act as electron-donating groups, potentially activating the cyclopropane ring towards cleavage.

Functionalization via C-C Bond Activation

Transition metals are known to activate the C-C bonds of cyclopropanes through oxidative addition, forming a metallacyclobutane intermediate. This intermediate can then undergo various transformations, such as reductive elimination or insertion reactions, to afford functionalized products. The regioselectivity of the C-C bond cleavage is often influenced by the substituents on the cyclopropane ring. For this compound, the presence of the adjacent azetidinyl and hydroxyl groups would likely influence which C-C bond of the cyclopropane is activated by the transition metal.

Table 2: Representative Reactions Involving Cyclopropane C-C Bond Activation

Catalyst/ReagentReaction TypeProduct TypeReference
PtCl42-Oxidative AdditionPlatinacyclobutane
Rh(I) complexes[3+2] CycloadditionFive-membered ring
HaloperoxidasesHalogenationγ-Halohydrin

This table presents representative examples of reactions involving the C-C bond activation of cyclopropane derivatives and is intended for illustrative purposes.

Reactivity at the Hydroxyl Functionality

The tertiary hydroxyl group in this compound is a key site for chemical modification. Its reactivity is influenced by the steric hindrance of the surrounding rings and the electronic effects of the adjacent azetidine nitrogen.

Esterification, Etherification, and Other Derivatizations

Esterification: The tertiary hydroxyl group of this compound can undergo esterification to form the corresponding esters. This can be achieved by reaction with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct. nih.gov The reaction of tertiary alcohols can sometimes be sluggish due to steric hindrance.

Reagent Product Type Typical Conditions
Acetyl ChlorideAcetate EsterPyridine, Dichloromethane, 0 °C to room temperature
Benzoyl ChlorideBenzoate EsterPyridine, Dichloromethane, 0 °C to room temperature
Acetic AnhydrideAcetate EsterDMAP (catalyst), Triethylamine, Dichloromethane

Etherification: Etherification of the tertiary alcohol can be accomplished through methods like the Williamson ether synthesis, though this is generally more challenging for tertiary alcohols due to competing elimination reactions. A more viable approach would involve the reaction of the corresponding alkoxide (formed by deprotonation with a strong base like sodium hydride) with a primary alkyl halide. Alternatively, acid-catalyzed addition to a reactive alkene could form an ether, but the acidic conditions might induce ring-opening of the cyclopropane or azetidine.

Reagent System Product Type General Considerations
1. NaH; 2. CH₃IMethyl EtherWilliamson ether synthesis; potential for elimination side reactions.
Isobutylene, H₂SO₄ (cat.)tert-Butyl EtherAcid-catalyzed addition; risk of ring-opening.

Chemoselectivity, Regioselectivity, and Stereoselectivity in Complex Transformations of this compound

The presence of multiple reactive sites—the azetidine nitrogen, the hydroxyl group, and the strained cyclopropane ring—makes the study of selectivity in reactions of this compound particularly important.

Chemoselectivity: In reactions involving reagents that can react with both amines and alcohols, such as acyl chlorides, chemoselectivity becomes a key issue. Without a protecting group on the azetidine nitrogen, acylation would likely occur at both the nitrogen and the oxygen, leading to a mixture of products. Selective N-acylation or O-acylation would require careful choice of reaction conditions or the use of protecting groups.

Regioselectivity: Ring-opening reactions of either the azetidine or the cyclopropane ring can exhibit regioselectivity. Under acidic conditions, protonation of the azetidine nitrogen could facilitate nucleophilic attack at either C2 or C4 of the azetidine ring. The position of the cyclopropyl group at C2 would influence the regiochemical outcome of such ring-opening reactions. Similarly, electrophilic attack on the cyclopropane ring could lead to regioselective cleavage of one of the C-C bonds.

Stereoselectivity: The molecule this compound possesses at least two stereocenters: the C2 of the azetidine ring and the C1 of the cyclopropane ring. Reactions at the hydroxyl group or at the azetidine nitrogen can be influenced by the existing stereochemistry. For instance, the nitrogen atom of the azetidine could act as a neighboring group, participating in reactions at the hydroxyl group and influencing the stereochemical outcome. This neighboring group participation could lead to retention of configuration or the formation of a specific diastereomer. In reactions where new stereocenters are formed, such as the reduction of the corresponding ketone, the existing stereocenters would be expected to direct the approach of the reagent, leading to a diastereoselective transformation. The relative stereochemistry between the azetidine ring and the substituents on the cyclopropane ring would be crucial in determining the facial selectivity of such reactions.

Structural Modifications and Design of Analogs Derived from the 1 Azetidin 2 Yl Cyclopropan 1 Ol Core

Synthesis of Substituted Azetidine (B1206935) Analogs

The functionalization of the azetidine ring is a key strategy for creating analogs. Various synthetic methods allow for the introduction of substituents at the N1, C3, and C4 positions.

One common approach involves the cyclization of appropriately substituted open-chain precursors. For instance, 1,3-disubstituted azetidines can be synthesized through the alkylation of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org By choosing a propanediol (B1597323) with a desired R group at the C2 position, one can generate an azetidine ring with a substituent at the C4 position. Another powerful method is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which yields substituted azetidines. frontiersin.org This method is tolerant of various functional groups on the amine, allowing for diverse N-substituents. frontiersin.org

Reductive cyclization of γ-haloalkyl-imines is another established route to N-substituted azetidines. bham.ac.uk Furthermore, modern techniques like palladium(II)-catalyzed intramolecular C(sp³)–H amination provide access to functionalized azetidines that might be difficult to obtain through other means. rsc.org The direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents can also yield bis-functionalized azetidines. organic-chemistry.org

The table below outlines potential synthetic strategies for introducing substituents onto the azetidine ring of the parent compound.

Target PositionR-GroupProposed Synthetic StrategyKey Precursor Example
N1BenzylReductive amination or alkylation of the secondary amine of the core structure.1-(Azetidin-2-yl)cyclopropan-1-ol and Benzaldehyde
C3MethylRing expansion of a substituted N-tosyl-aziridine with dimethylsulfoxonium methylide. organic-chemistry.orgN-Tosyl-2-(1-hydroxycyclopropyl)-aziridine
C4PhenylCyclization of a 2-phenyl-1,3-propanediol (B123019) derivative with a primary amine. organic-chemistry.org2-Phenyl-1,3-propanediol bis-triflate
C4AlkylideneUllmann-type coupling of N-Tosyl-3-halo-3-butenylamines followed by elaboration. organic-chemistry.orgN-Tosyl-3-halo-butenylamine with cyclopropanone (B1606653)

Synthesis of Modified Cyclopropane (B1198618) Moieties

Modification of the cyclopropane ring offers another avenue for analog design. The synthesis of substituted cyclopropanes has been extensively studied, with several methods applicable to this context. rsc.org

Key strategies include the Simmons-Smith cyclopropanation of substituted alkenes, metal-catalyzed decomposition of diazoalkanes, and Michael Initiated Ring Closure (MIRC) reactions. rsc.org For example, an N-protected 2-alkenylazetidine could undergo diastereoselective cyclopropanation to introduce substituents onto the cyclopropane ring. marquette.edu The synthesis of 1-substituted trans-cyclopropane 1,2-dicarboxylic acids has been achieved through efficient, short routes, demonstrating the feasibility of creating substituted cyclopropane cores. rsc.org

Furthermore, donor-acceptor cyclopropanes serve as versatile building blocks for complex molecules. researchgate.net One could envision building a substituted cyclopropane first and then attaching the azetidine ring. For instance, a substituted 1-hydroxycyclopropylcarbonyl derivative could be a key intermediate. researchgate.net Rhodium-catalyzed intramolecular [2+1] cycloaddition of a diazo-derived carbenoid is a modern approach to forging highly substituted cyclopropane rings. rsc.org

The following table illustrates methods for modifying the cyclopropane moiety.

Target PositionR-GroupProposed Synthetic StrategyKey Intermediate
C1' (hydroxyl)Methoxy (B1213986)Williamson ether synthesis on the hydroxyl group.This compound
C2'MethylSimmons-Smith reaction on an N-protected 2-(prop-1-en-2-yl)azetidine.N-Boc-2-(prop-1-en-2-yl)azetidine
C2', C3'Fused RingIntramolecular Diels-Alder reaction of a precursor containing a 5-vinyl-1,3-cyclohexadiene moiety. rsc.orgAzetidine derivative with a vinylcyclohexadiene side chain
C2'CarboxylateMichael Initiated Ring Closure (MIRC) of an α,β-unsaturated ester with an azetidine-derived nucleophile. rsc.orgN-Boc-2-formylazetidine and a suitable phosphorane

Exploration of Linker Modifications and Peripheral Functionalization

Beyond substituting the individual rings, modifications can be made to the "linker" connecting them and to the periphery of the assembled scaffold. Linker modification, such as inserting a methylene (B1212753) or heteroatom bridge, would significantly alter the spatial relationship between the two rings. A potential strategy could involve the Wittig reaction of an N-protected 2-formylazetidine to introduce a double bond, which could then be further functionalized (e.g., dihydroxylation, epoxidation) to create a linker.

Peripheral functionalization relies on the reactivity of the core structure. A powerful method for functionalizing the azetidine ring at the C2 position involves α-lithiation. It has been shown that N-alkyl 2-oxazolinylazetidines can be lithiated at the C2 position and trapped with various electrophiles to generate 2,2-disubstituted azetidines with high stereoselectivity. nih.gov This strategy could be adapted to introduce diverse functional groups directly adjacent to the cyclopropane ring. C-H arylation has also been reported as a viable method for creating 2-substituted azetidines. researchgate.net

Ring-opening reactions of the strained azetidine ring, often after activation to an azetidinium ion, can also be employed to synthesize polysubstituted linear amines, providing another route for diversification. nih.gov The photochemical Norrish-Yang cyclization to form azetidinols, followed by a ring-opening functionalization, represents a "build and release" strategy that could be adapted for complex analog synthesis. beilstein-journals.org

Conformational Analysis of this compound Derivatives (e.g., rigidification, flexibility modulation)

The biological activity of analogs is intimately linked to their three-dimensional shape. The conformational landscape of this compound derivatives is primarily defined by the puckering of the azetidine ring and the rotation around the single bond connecting the two rings.

The four-membered azetidine ring is not planar and adopts a puckered conformation to relieve torsional strain, much like cyclobutane. nih.gov This puckering can be influenced by the substitution pattern on the ring. The introduction of substituents can create a preference for a specific puckered state and can modulate the energy barrier for ring inversion. For example, a bulky substituent at the N1 position would likely increase the inversion barrier and favor a conformation where other substituents occupy pseudo-equatorial positions to minimize steric strain.

The relative orientation of the cyclopropanol (B106826) and azetidine rings is another critical conformational feature. Rotation around the C2-C1' bond is possible, but certain conformations will be favored. The presence of the hydroxyl group on the cyclopropane ring and the nitrogen atom in the azetidine ring allows for the possibility of an intramolecular hydrogen bond, which would act as a strong conformational lock, significantly rigidifying the structure by restricting rotation.

Modulating the structure through the synthetic strategies described above directly impacts these conformational properties:

Rigidification: Introducing bulky groups on either ring can sterically hinder rotation and lock the molecule into a preferred conformation. Fusing a second ring to the azetidine core would create a bicyclic system with significantly reduced flexibility.

Flexibility Modulation: Changing the nature of the N1-substituent on the azetidine ring can alter the ring's puckering dynamics. nih.gov Replacing the hydroxyl group on the cyclopropane with a non-hydrogen-bonding group (e.g., a methoxy group) would remove the potential for an intramolecular hydrogen bond, thereby increasing the rotational freedom around the linker bond.

The table below summarizes the expected conformational impact of specific structural modifications.

ModificationExpected Conformational EffectRationale
Bulky N1-Substituent (e.g., tert-Butyl)Increased azetidine ring inversion barrier; potential shift in puckering preference.Steric hindrance disfavors transition states for ring inversion and certain puckered conformations. nih.gov
Substitution at C3 or C4Alters preferred azetidine pucker; introduces new steric interactions influencing linker rotation.Minimization of 1,2- and 1,3-diaxial-like interactions will dictate the lowest energy conformation.
Removal of C1' Hydroxyl GroupIncreased rotational freedom around the C2-C1' bond.Eliminates the possibility of a rigidifying intramolecular hydrogen bond with the azetidine nitrogen.
Introduction of a C2'-SubstituentIncreased steric hindrance, restricting rotation around the C2-C1' bond.Gauche and eclipsing interactions between the new substituent and the azetidine ring will create a higher rotational barrier.

Computational and Theoretical Studies of 1 Azetidin 2 Yl Cyclopropan 1 Ol

Electronic Structure and Bonding Analysis of the Strained Rings

The defining characteristic of 1-(Azetidin-2-YL)cyclopropan-1-OL is the presence of two strained rings: a four-membered azetidine (B1206935) and a three-membered cyclopropane (B1198618). The inherent ring strain in these structures significantly influences their electronic properties and chemical behavior. rsc.org

The reactivity of azetidines is largely governed by their considerable ring strain. rsc.org This strain, while making them more stable and easier to handle than the more reactive aziridines, still provides a driving force for ring-opening reactions. rsc.org Computational studies on various substituted azetidines have shown that the degree of ring strain can be modulated by the nature and position of substituents on the ring. nih.gov

Similarly, cyclopropane and its derivatives exhibit significant ring strain due to the deviation of their bond angles from the ideal tetrahedral angle. nih.gov This strain results in what are known as "bent" or "banana" bonds, where the electron density is concentrated outside the direct internuclear axis. This feature makes the cyclopropane ring susceptible to reactions that lead to ring opening.

In this compound, the direct linkage of these two strained systems suggests a complex interplay of electronic effects. The electron-withdrawing nature of the nitrogen atom in the azetidine ring can influence the electronic character of the adjacent cyclopropanol (B106826) moiety. Theoretical calculations, such as those employing Density Functional Theory (DFT), would be invaluable in mapping the electron density distribution across the molecule and identifying regions of high or low electron density, which are crucial for predicting reactivity.

Conformational Landscapes and Molecular Dynamics Simulations

The flexibility of the azetidine ring and the rotational freedom around the C-C bond connecting the two rings give rise to a complex conformational landscape for this compound. Understanding these conformational preferences is key to elucidating its biological activity and reactivity.

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of molecules. rsc.orgnih.gov For a molecule like this compound, MD simulations could reveal the preferred orientations of the azetidine and cyclopropanol rings relative to each other. These simulations can also shed light on the puckering of the azetidine ring and the rotational barriers around the central C-C bond.

Studies on other bicyclic systems have shown that the conformational preferences can be significantly influenced by solvent effects and intermolecular interactions. nih.gov Therefore, MD simulations in different solvent environments would be crucial to understanding the behavior of this compound in various media.

Reaction Mechanism Investigations of Key Transformations

The strained nature of this compound suggests that it could undergo a variety of chemical transformations, particularly those involving ring-opening of either the azetidine or cyclopropane ring. rsc.orgnih.gov Theoretical investigations of reaction mechanisms can provide deep insights into the feasibility and pathways of such transformations. mdpi.commdpi.com

For instance, the azetidine ring could undergo nucleophilic or electrophilic attack, leading to ring cleavage. Similarly, the cyclopropanol moiety can undergo rearrangements or act as a precursor to other functional groups through ring-opening reactions. Computational methods can be employed to calculate the activation energies and transition state structures for these potential reactions. This information is critical for designing synthetic routes that utilize this compound as a building block or for understanding its metabolic fate.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are valuable computational tools for predicting the biological activities and physicochemical properties of a series of related compounds. nih.govmdpi.comnih.gov By establishing a mathematical correlation between the structural features (descriptors) of molecules and their observed activities or properties, QSAR/QSPR models can guide the design of new derivatives with enhanced potency or desired characteristics. mdpi.com

For derivatives of this compound, a QSAR study could involve synthesizing a library of analogs with variations in the substituents on the azetidine nitrogen or the cyclopropane ring. The biological activity of these compounds would then be determined experimentally. Subsequently, a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each analog. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that relates these descriptors to the observed activity. mdpi.com

A successful QSAR model could identify the key structural features that are important for the biological activity of this class of compounds, thereby facilitating the rational design of more potent derivatives. Similarly, QSPR models could be developed to predict important physicochemical properties like solubility, lipophilicity, and metabolic stability.

A hypothetical QSAR/QSPR study on derivatives of this compound might involve the descriptors and models summarized in the table below.

Descriptor TypeExamplesPotential Application
Electronic Dipole moment, Partial charges, HOMO/LUMO energiesModeling interactions with biological targets
Steric Molecular volume, Surface area, Principal moments of inertiaUnderstanding steric hindrance and binding pocket fit
Topological Connectivity indices, Wiener indexCorrelating with overall molecular shape and size
Hydrophobic LogP, Polar surface areaPredicting membrane permeability and solubility

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Azetidin 2 Yl Cyclopropan 1 Ol and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Structural Assignmentresearcher.liferesearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the detailed structural analysis of 1-(Azetidin-2-YL)cyclopropan-1-OL in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to elucidate the relative stereochemistry of the molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number and environment of protons. Key expected signals include those for the azetidine (B1206935) ring protons, the diastereotopic cyclopropane (B1198618) protons, and the hydroxyl and amine protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows distinct signals for each carbon atom, including the quaternary carbinol carbon of the cyclopropane ring and the carbons of the azetidine moiety.

2D NMR: To overcome the signal overlap and complexity in 1D spectra, a series of 2D NMR experiments are crucial:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, establishing the connectivity of protons within the azetidine and cyclopropane rings. For instance, it would show correlations between H-2 of the azetidine ring and the adjacent H-3 protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom, enabling unambiguous assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is vital for connecting the different fragments of the molecule. It reveals couplings between protons and carbons separated by two or three bonds. A key correlation would be observed between the H-2 proton of the azetidine ring and the C-1 and C-2/C-3 carbons of the cyclopropane ring, unequivocally confirming the linkage between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the relative stereochemistry. It detects protons that are close in space, irrespective of their bonding connectivity. For the desired diastereomer, NOE correlations between specific protons on the azetidine and cyclopropanol (B106826) rings can confirm their spatial orientation (e.g., cis or trans relationship).

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: Data is hypothetical, based on typical values for azetidine and cyclopropanol moieties.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Azetidine C2-H~3.8 - 4.0~60 - 65Cyclopropane C1, C2, C3; Azetidine C4
Azetidine C3-H₂~2.0 - 2.4~25 - 30Azetidine C2, C4
Azetidine C4-H₂~3.2 - 3.6~45 - 50Azetidine C2, C3
Cyclopropane C1-OH~2.5 - 3.5 (broad s)~55 - 60 (quaternary)-
Cyclopropane C2/C3-H₂~0.5 - 1.2 (diastereotopic)~10 - 15Cyclopropane C1, Azetidine C2
Azetidine N-H~1.8 - 2.5 (broad s)--

Chiral NMR for Enantiomeric Excess Determination

To determine the enantiomeric purity or enantiomeric excess (ee) of a sample, chiral NMR spectroscopy is employed. nih.govresearchgate.net This method relies on converting the enantiomeric pair into a pair of diastereomers, which are distinguishable by NMR. Two common approaches are used:

Chiral Derivatizing Agents (CDAs): The compound is reacted with an enantiomerically pure CDA, such as Mosher's acid chloride (MTPA-Cl), to form diastereomeric esters. nih.gov The different spatial environments in the resulting diastereomers cause their corresponding nuclei to exhibit different chemical shifts (Δδ), allowing for quantification by integrating the distinct signals.

Chiral Solvating Agents (CSAs): The analyte is dissolved in a solution containing an enantiomerically pure CSA. researchgate.netrsc.org The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer. These complexes have different NMR spectra, leading to the splitting of signals for the original enantiomers. The ee can then be calculated from the ratio of the signal integrals.

Table 2: Example of Chiral NMR Analysis for Enantiomeric Excess Determination

MethodPrincipleObserved PhenomenonExample Proton SignalResult
Chiral Solvating Agent (CSA)Formation of transient diastereomeric complexes. researchgate.netSplitting of a key proton signal into two distinct peaks for (R,R)-/(S,S)- and (R,S)-/(S,R)- enantiomers.Azetidine C2-HIntegration of the two peaks provides the enantiomeric ratio.
Chiral Derivatizing Agent (CDA)Covalent bonding to form stable diastereomers. nih.govAppearance of two sets of signals in the spectrum, one for each diastereomer.Cyclopropane protonsQuantification of ee by integrating signals from each diastereomer.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysisnih.govnih.gov

Mass spectrometry is indispensable for confirming the molecular weight of this compound and its intermediates, and for gaining structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition (C₇H₁₃NO).

Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate the protonated molecular ion [M+H]⁺. uva.nl Subsequent tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are performed to fragment this ion. The resulting fragmentation pattern provides a structural fingerprint of the molecule. Key expected fragmentation pathways include:

Loss of a water molecule (-18 Da) from the cyclopropanol moiety.

Cleavage of the C-C bond between the azetidine and cyclopropane rings.

Ring-opening and subsequent fragmentation of the azetidine ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound Note: Based on the molecular formula C₇H₁₃NO, Molecular Weight: 127.10 g/mol .

m/z (Mass-to-Charge Ratio)IonProposed Fragmentation Pathway
128.107[M+H]⁺Protonated molecular ion
110.097[M+H - H₂O]⁺Loss of water from the hydroxyl group
70.065[C₄H₈N]⁺Fragment corresponding to the protonated azetidin-2-yl-methylidene cation after ring cleavage
58.042[C₃H₆O+H]⁺Fragment corresponding to the protonated cyclopropanol moiety after C-C bond cleavage

X-ray Crystallography for Solid-State Structural Determination

When a single crystal of sufficient quality can be obtained, single-crystal X-ray crystallography provides the most definitive structural information. mdpi.com This technique yields a three-dimensional map of electron density, from which the precise positions of all non-hydrogen atoms can be determined.

The key insights gained from X-ray crystallography would be:

Unambiguous Confirmation of Constitution: Absolute proof of the connectivity between the azetidine and cyclopropanol rings.

Definitive Stereochemistry: Determination of the relative configuration of the two chiral centers. For enantiopure samples crystallized with a known chiral reference, the absolute configuration can also be established.

Precise Structural Parameters: Accurate measurements of all bond lengths, bond angles, and torsion angles, providing insight into the ring strain and conformation of the molecule in the solid state. This has been used to confirm stereochemistry in related azetidinone compounds. nih.gov

Table 4: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₇H₁₃NO
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°
Resolution (R-factor)< 0.05

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a rapid and effective method for identifying the functional groups present in the molecule. researchgate.net

IR Spectroscopy: This technique is particularly sensitive to polar bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H group (a broad band due to hydrogen bonding), the N-H group of the secondary amine, and the C-O and C-N bonds. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy is complementary to IR, being more sensitive to non-polar, symmetric bonds. It would be useful for identifying the C-C stretching vibrations within the cyclopropane and azetidine skeletons.

Table 5: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Intensity
O-H (Alcohol)Stretching (H-bonded)3400 - 3200Strong, Broad
N-H (Amine)Stretching3350 - 3300Medium, Sharp
C-H (Alkyl)Stretching3000 - 2850Medium-Strong
C-O (Alcohol)Stretching1100 - 1000Strong
C-N (Amine)Stretching1250 - 1020Medium

Chromatographic Methods for Purity and Isomeric Separation (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of synthetic intermediates and the final product, as well as for separating stereoisomers.

Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS) and standard High-Performance Liquid Chromatography (HPLC) with UV or MS detection can be used to determine the chemical purity of the sample by separating it from any starting materials, by-products, or solvents.

Isomeric Separation (Chiral HPLC): The separation of the enantiomers of this compound is critical for studying their individual properties. This is achieved using Chiral HPLC, which employs a chiral stationary phase (CSP). nih.govresearchgate.net Polysaccharide-based columns (e.g., those with cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose. nih.govmdpi.com By optimizing the mobile phase composition (typically a mixture of alkanes and alcohols), baseline separation of the enantiomers can be achieved, allowing for both analytical quantification and preparative isolation.

Table 6: Representative Chiral HPLC Method for Enantiomeric Separation

ParameterCondition
ColumnCellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralcel OD-H)
Mobile Phasen-Hexane / Isopropanol (90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (t_R1)~8.5 min (Enantiomer 1)
Retention Time (t_R2)~10.2 min (Enantiomer 2)

Future Directions and Emerging Research Avenues for the 1 Azetidin 2 Yl Cyclopropan 1 Ol Scaffold

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized azetidines, a key component of the target scaffold, is an area of ongoing development. nih.gov A key future direction will be the development of novel and sustainable methods for the synthesis of 1-(azetidin-2-yl)cyclopropan-1-ol and its derivatives. Current methods for creating diverse azetidine-based structures are not fully developed. nih.gov A promising approach could be the use of multi-component reactions that leverage strain-release mechanisms. For instance, a four-component reaction driven by a nih.govnih.gov-Brook rearrangement and the strain-release ring-opening of a precursor like azabicyclo[1.1.0]butane could be adapted to build the azetidine (B1206935) core with high efficiency and modularity. nih.gov This strategy allows for the sequential addition of different electrophilic partners, which could be varied to create a diverse library of substituted azetidines. nih.gov

Furthermore, the development of one-pot syntheses would be a significant advancement. researchgate.net These methods improve efficiency by minimizing purification steps and the use of solvents. Future research could focus on developing a one-pot procedure that combines the formation of the azetidine ring with the construction of the cyclopropanol (B106826) moiety.

Synthetic Strategy Description Potential Advantages
Multi-component Strain-ReleaseUtilizes a cascade reaction involving a Brook rearrangement and ring-opening of a strained precursor to form the azetidine ring. nih.govHigh efficiency, modularity, access to diverse derivatives. nih.gov
One-Pot SynthesisCombines multiple synthetic steps into a single reaction vessel without isolating intermediates. researchgate.netIncreased efficiency, reduced waste, and lower costs.
Catalytic MethodsEmploying catalysts to promote the formation of the azetidine and cyclopropanol rings.High stereoselectivity, milder reaction conditions.

Exploration of Unconventional Reactivity Patterns and Rearrangements

The strained nature of both the azetidine and cyclopropane (B1198618) rings in this compound suggests a rich and potentially unconventional reactivity. The hydroxyl group of the cyclopropanol can play a crucial role in directing reactions. nih.gov Future research should investigate the tandem Heck-ring-opening reactions of this scaffold. nih.gov In related systems, the hydroxyl group has been shown to have a dual role, influencing the regio- and stereoselectivity of the cyclopropane ring-opening. nih.gov

The reactivity of the azetidine ring, particularly azetidin-2-ones (β-lactams), in different chemical environments also warrants investigation. For example, studies on N-arylsulfonyl β-lactams have shown that they can undergo hydrolysis through both direct and intermediate-driven pathways in phosphate (B84403) buffer. rsc.org Understanding the reactivity of the this compound scaffold under various conditions could reveal novel rearrangement pathways and synthetic applications.

Manganese(III)-mediated reactions of cyclopropanols with vinyl azides have been shown to produce pyridine (B92270) and 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives through a radical addition and cyclization cascade. acs.org Exploring similar reactions with this compound could lead to the synthesis of novel nitrogen-containing bicyclic structures.

Application in Complex Molecule Synthesis and Scaffold Diversity Generation

The generation of scaffold diversity is a critical aspect of modern drug discovery. nih.gov The this compound scaffold is a promising starting point for generating diverse molecular frameworks. nih.govnih.gov By leveraging the reactivity of both the azetidine and cyclopropanol rings, a wide range of more complex molecules can be accessed.

Future work should focus on using this scaffold as a common intermediate that can be transformed into various molecular architectures. nih.gov The inherent strain in the molecule can be harnessed as a driving force for skeletal rearrangements, leading to novel and diverse chemical structures. The ability to stereoselectively convert related homoallylic alcohols into diastereomerically pure cyclopropanes highlights the potential for precise control over the three-dimensional structure of the resulting molecules. nih.gov This control is essential for creating compound libraries with high structural and stereochemical diversity for biological screening. nih.gov

Approach Description Potential Outcome
Common Intermediate StrategyUtilizing this compound as a starting material for a variety of chemical transformations. nih.govAccess to a wide range of complex and diverse molecular scaffolds. nih.gov
Strain-Release Driven RearrangementsExploiting the ring strain of the azetidine and cyclopropane to induce skeletal reorganizations.Generation of novel and unique chemical frameworks.
Stereoselective TransformationsControlling the stereochemistry of reactions to produce enantiomerically pure complex molecules. nih.govCreation of compound libraries with high stereochemical diversity for screening. nih.gov

Integration into New Materials and Catalytic Systems (e.g., as chiral ligands, specific functional groups)

The chiral nature of this compound makes it an attractive candidate for development as a chiral ligand in asymmetric catalysis. The nitrogen atom of the azetidine ring and the oxygen atom of the cyclopropanol can act as coordination sites for metal centers. The synthesis of related 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives from cyclopropanols suggests that similar bicyclic structures, which could serve as ligands, might be accessible from the target scaffold. acs.org

Future research should explore the coordination chemistry of this compound and its derivatives with various transition metals. The goal would be to develop novel catalysts for a range of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and aldol (B89426) additions.

Furthermore, the unique electronic and structural properties of this scaffold could be exploited in the development of new materials. The azetidine ring can influence properties like polarity and lipophilicity, which are important in material design. wiley-vch.de The incorporation of this functional group into polymers or other materials could lead to novel properties and applications.

Mechanistic Insights from Advanced Computational Techniques

Advanced computational techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, will be invaluable for understanding the structure, reactivity, and potential applications of this compound. nih.govresearchgate.netmdpi.com

DFT studies can shed light on the mechanisms of reactions involving this scaffold, such as the regio- and stereoselectivity of ring-opening reactions. nih.gov This understanding can guide the development of new synthetic methods and the prediction of reaction outcomes.

Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the biological activity of derivatives of this compound. researchgate.netmdpi.com By modeling the interactions of these compounds with biological targets, researchers can design new molecules with improved potency and selectivity. researchgate.net Molecular dynamics simulations can provide insights into the conformational flexibility of the scaffold and its interactions with its environment, which is crucial for understanding its behavior in biological systems and as a potential ligand or material component. mdpi.com

Computational Technique Application Expected Insights
Density Functional Theory (DFT)Elucidating reaction mechanisms and predicting selectivity. nih.govUnderstanding of reaction pathways and guidance for synthetic planning. nih.gov
Molecular DockingPredicting the binding of derivatives to biological targets. researchgate.netIdentification of potential drug candidates and design of more potent compounds. researchgate.net
QSARCorrelating chemical structure with biological activity. mdpi.comPrediction of the activity of new derivatives and prioritization of synthetic targets. mdpi.com
Molecular DynamicsSimulating the conformational behavior and interactions of the scaffold. mdpi.comUnderstanding of flexibility, solvation, and binding dynamics.

Q & A

Basic: What are the most reliable synthetic routes for 1-(Azetidin-2-YL)cyclopropan-1-OL, and how can stereochemical purity be ensured?

The synthesis typically involves cyclopropanation of azetidine precursors or coupling reactions. For example:

  • Cycloaddition strategies : Utilize strain-driven [2+1] cyclopropanation with diazo compounds under transition-metal catalysis (e.g., Rh(II)) to form the cyclopropane ring. Ensure low temperatures (−20°C to 0°C) to minimize side reactions .
  • Azetidine ring formation : Employ intramolecular nucleophilic substitution or photochemical methods to construct the azetidine moiety. Monitor reaction progress via TLC or HPLC to confirm intermediate formation .
  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis (e.g., chiral Ru complexes) to achieve enantiomeric excess. Validate purity via chiral HPLC or X-ray crystallography .

Advanced: How do electronic and steric effects of the azetidine and cyclopropane rings influence the compound’s reactivity in nucleophilic substitution reactions?

The fused azetidine-cyclopropane system creates unique steric constraints and electronic profiles:

  • Steric effects : The cyclopropane ring’s rigidity restricts rotational freedom, favoring axial attack in SN2 reactions. Molecular modeling (DFT calculations) can predict preferred transition states .
  • Electronic effects : The azetidine’s nitrogen lone pair destabilizes adjacent electrophilic centers, increasing susceptibility to nucleophilic attack. Substituent effects (e.g., electron-withdrawing groups on the cyclopropane) can be quantified via Hammett plots .
  • Experimental validation : Compare reaction kinetics (e.g., pseudo-first-order rate constants) for derivatives with varying substituents. Use deuterated solvents in NMR to track isotopic labeling patterns .

Basic: What analytical techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguity?

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the cyclopropane and azetidine rings. Look for characteristic cyclopropane coupling constants (J = 5–10 Hz) .
    • NOESY : Confirm spatial proximity of protons to validate ring conformations.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula. Fragmentation patterns (e.g., loss of H₂O or azetidine ring cleavage) aid structural elucidation .
  • X-ray crystallography : Resolves absolute stereochemistry and bond angles. Deposit data in the Cambridge Structural Database for community validation .

Advanced: How can computational methods predict the biological activity of this compound derivatives, and what experimental assays validate these predictions?

  • In silico approaches :
    • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., neurotransmitter receptors). Prioritize derivatives with high binding scores and favorable ADMET profiles .
    • QSAR modeling : Corrogate substituent effects (e.g., logP, polar surface area) with activity data from public databases (ChEMBL, PubChem) .
  • Experimental validation :
    • Enzyme inhibition assays : Test IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays. Include positive controls (e.g., staurosporine) .
    • Cell viability assays : Use MTT or resazurin assays in relevant cell lines (e.g., HeLa for anticancer screening). Normalize data to solvent controls .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile intermediates .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists. Maintain SDS documentation .

Advanced: How should researchers address contradictions in reported biological activity data for azetidine-cyclopropane hybrids?

  • Data triangulation : Cross-reference bioactivity data across multiple sources (e.g., ChEMBL, DrugBank) and validate assays in independent labs .
  • Control experiments : Confirm target specificity via knockout cell lines or competitive binding assays. Test for off-target effects using proteome-wide profiling .
  • Meta-analysis : Use tools like RevMan to statistically aggregate results from disparate studies. Report heterogeneity metrics (e.g., I²) to quantify variability .

Basic: What solvent systems optimize the purification of this compound via column chromatography?

  • Normal-phase silica : Use gradients of ethyl acetate/hexane (10–50% EtOAc) for polar impurities. Monitor fractions by TLC (Rf = 0.3–0.5) .
  • Reverse-phase C18 : For highly polar byproducts, employ water/acetonitrile gradients (5–95% ACN). Lyophilize fractions to recover pure product .
  • Crystallization : Recrystallize from ethanol/water (4:1 v/v) at −20°C. Characterize crystals via melting point and PXRD .

Advanced: What strategies mitigate ring-opening reactions of the cyclopropane moiety during synthetic modifications?

  • Protecting groups : Temporarily mask the hydroxyl group with TBS or acetyl to prevent acid/base-mediated ring opening .
  • Mild reaction conditions : Use Pd-catalyzed cross-couplings (Suzuki-Miyaura) at room temperature instead of harsh nucleophilic conditions .
  • In situ monitoring : Employ ReactIR to detect early signs of ring degradation (e.g., C-C bond cleavage at ~1100 cm⁻¹) and adjust conditions dynamically .

Basic: How do researchers determine the stability of this compound under varying pH and temperature conditions?

  • Forced degradation studies :
    • pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
    • Thermal stability : Heat samples to 40–80°C and monitor decomposition by DSC or TGA .
  • Storage recommendations : Store lyophilized samples at −80°C under argon to prevent oxidation .

Advanced: What mechanistic insights explain the compound’s potential neuroactive properties, and how can in vitro models validate these effects?

  • Mechanistic hypotheses :
    • The hydroxyl and azetidine groups may mimic endogenous neurotransmitters (e.g., GABA or dopamine), enabling receptor agonism/antagonism .
    • Cyclopropane ring strain could enhance membrane permeability, as predicted by computed logD values .
  • Validation models :
    • Patch-clamp electrophysiology : Measure ion flux in transfected HEK293 cells expressing target receptors .
    • Microdialysis in brain slices : Quantify neurotransmitter release (e.g., serotonin) in rodent hippocampal slices .

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